10-Methylbenz[a]anthracene
Overview
Description
10-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14. It is a derivative of benz[a]anthracene, characterized by the addition of a methyl group at the 10th position. This compound is known for its significant role in scientific research, particularly in studies related to carcinogenesis and environmental pollution.
Mechanism of Action
Target of Action
10-Methylbenz[a]anthracene, also known as 7-Methylbenz[a]anthracene , is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA and proteins within cells . It interacts with these macromolecules, leading to various biochemical and physiological changes.
Mode of Action
The compound’s interaction with its targets involves the formation of covalent bonds, particularly with DNA . This interaction can lead to DNA damage, potentially causing mutations and triggering carcinogenic processes . The compound can also interact with proteins, altering their structure and function .
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized by microsomal mixed function oxidases, leading to the formation of reactive intermediates . These intermediates can bind covalently to DNA and proteins, disrupting their normal function . The compound’s effects on these pathways can lead to oxidative stress, DNA damage, and potentially, carcinogenesis .
Pharmacokinetics
Like other pahs, it is likely to be lipophilic, allowing it to cross cell membranes and distribute throughout the body . Its metabolism involves oxidation by microsomal enzymes, producing reactive intermediates .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage, oxidative stress, and changes in protein structure and function . These effects can disrupt normal cellular processes and lead to pathological conditions, including cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a product of incomplete combustion, and sources include oil refinery emissions, gasoline exhaust, and cooking emissions . These environmental sources can contribute to human exposure and influence the compound’s effects.
Biochemical Analysis
Biochemical Properties
10-Methylbenz[a]anthracene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with microsomal mixed function oxidases, which metabolize the compound and facilitate its binding to DNA . This interaction is significant as it leads to the formation of DNA adducts, which are critical in the study of mutagenesis and carcinogenesis. Additionally, this compound has been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase, indicating its potential impact on neurotransmitter regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it induces oxidative stress, leading to neuronal damage and cell death . This compound also disrupts cholinergic and monoaminergic enzyme activities, which are essential for proper neuronal function. Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in carcinogenesis and neurotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to DNA in the presence of microsomal enzymes, leading to the formation of DNA adducts . This binding can result in mutations and disruptions in gene expression, contributing to its carcinogenic properties. Additionally, this compound inhibits specific enzymes, such as acetylcholinesterase and monoamine oxidase, affecting neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been observed that the compound’s effects on cellular function can change with prolonged exposure. For instance, the solubility of this compound in water at 27°C is relatively low, which may influence its bioavailability and long-term effects on cells . Additionally, the compound’s stability and degradation products can impact its overall toxicity and effectiveness in biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to significant toxic effects, including pulmonary toxicity and liver damage . In rat models, varying doses of this compound have been associated with dose-dependent increases in tumor markers and histopathological changes in tissues . These findings highlight the importance of dosage considerations in the study of this compound’s biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as aldo-keto reductases (AKRs) and microsomal mixed function oxidases . These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of reactive oxygen species (ROS) and DNA adducts. The metabolic activation of this compound is a critical factor in its carcinogenic and toxic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its solubility and interactions with binding proteins . The compound’s low solubility in water suggests that it may rely on specific transporters or binding proteins for effective distribution within the body. Additionally, its accumulation in certain tissues can lead to localized toxic effects, further emphasizing the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the nucleus, where it interacts with DNA and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylbenz[a]anthracene typically involves the Friedel-Crafts alkylation of benz[a]anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound is less common due to its primary use in research rather than commercial applications. when produced, it follows similar synthetic routes as described above, with stringent control over reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 10-Methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: this compound-5,6-dione.
Reduction: 10-Methyl-9,10-dihydrobenz[a]anthracene.
Substitution: Various alkylated or acylated derivatives depending on the substituent introduced.
Scientific Research Applications
10-Methylbenz[a]anthracene is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound in studies investigating the mechanisms of chemical carcinogenesis. Additionally, it is used in environmental studies to understand the behavior and impact of polycyclic aromatic hydrocarbons in ecosystems. In the field of medicine, it is employed in research focused on cancer development and prevention.
Comparison with Similar Compounds
- 7-Methylbenz[a]anthracene
- 1-Methylbenz[a]anthracene
- 7,12-Dimethylbenz[a]anthracene
Comparison: 10-Methylbenz[a]anthracene is unique due to its specific methylation at the 10th position, which influences its chemical reactivity and biological activity. Compared to 7-Methylbenz[a]anthracene and 1-Methylbenz[a]anthracene, the position of the methyl group affects the compound’s interaction with biological molecules and its overall carcinogenic potential. 7,12-Dimethylbenz[a]anthracene, with two methyl groups, exhibits different metabolic pathways and a higher degree of carcinogenicity.
Properties
IUPAC Name |
10-methylbenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-15-11-16-9-8-14-4-2-3-5-18(14)19(16)12-17(15)10-13/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMGYHICFXGLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073293 | |
Record name | 10-Methylbenz[a]anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
Record name | 10-Methylbenz(a)anthracene | |
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Solubility |
In water, 5.5X10-2 mg/L at 27 °C, Insoluble in water, Soluble in ethanol, acetic acid | |
Record name | 10-Methylbenz(a)anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg] | |
Record name | 10-Methylbenz(a)anthracene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3362 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Yellow plates from alcohol | |
CAS No. |
2381-15-9 | |
Record name | 10-Methylbenz[a]anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2381-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 10-Methylbenz(a)anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381159 | |
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Record name | 10-Methylbenz[a]anthracene | |
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Record name | 10-Methylbenz[a]anthracene | |
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Record name | AR-E40 10-METHYLBENZ(A)ANTHRACENE | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 10-METHYLBENZ(A)ANTHRACENE | |
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Record name | 10-Methylbenz(a)anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
184 °C | |
Record name | 10-Methylbenz(a)anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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